molecular formula C15H15ClN2O2 B12741356 2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-49-9

2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12741356
CAS No.: 88799-49-9
M. Wt: 290.74 g/mol
InChI Key: DDBZTUHETNURHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrido-oxazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride typically involves the following steps:

    Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylmethyl Group: This is achieved through a substitution reaction where a phenylmethyl group is introduced to the core structure.

    Final Purification and Crystallization: The compound is purified and crystallized to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups to the core structure.

Scientific Research Applications

2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: The base form without the monohydrochloride salt.

    4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: Lacks the methyl group at the 2-position.

    2-Methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: Lacks the phenylmethyl group.

Uniqueness

2-Methyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is unique due to its specific combination of functional groups and the presence of the monohydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

CAS No.

88799-49-9

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

4-benzyl-2-methylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C15H14N2O2.ClH/c1-11-15(18)17(10-12-6-3-2-4-7-12)14-13(19-11)8-5-9-16-14;/h2-9,11H,10H2,1H3;1H

InChI Key

DDBZTUHETNURHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.